3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride 3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13832291
InChI: InChI=1S/C12H16ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H
SMILES: COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13832291

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride -

Specification

Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
IUPAC Name 3-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C12H16ClNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H
Standard InChI Key WZCCUFFMZAPFKY-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl
Canonical SMILES COC1=CC(=CC(=C1)C2CCCNC2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring substituted at the 3-position with a 3-chloro-5-methoxyphenyl group. The hydrochloride salt formation occurs via protonation of the piperidine nitrogen, improving crystallinity and bioavailability. Key structural features include:

  • Chloro substituent: Enhances electrophilicity and influences binding interactions.

  • Methoxy group: Contributes to lipophilicity and hydrogen-bonding capacity.

  • Piperidine core: Provides conformational flexibility for target engagement.

Table 1: Fundamental Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₇Cl₂NO
Molecular Weight262.17 g/mol
IUPAC Name3-(3-chloro-5-methoxyphenyl)piperidine hydrochloride
CAS NumberNot publicly disclosed
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)
StabilityStable under inert conditions; hygroscopic

These properties are critical for its handling in laboratory settings and formulation development.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous piperidine derivatives reveals characteristic peaks:

  • C–Cl stretch: 740–760 cm⁻¹.

  • C=O stretch (if present): ~1715 cm⁻¹.

  • N–H stretch: ~3330 cm⁻¹ .
    Nuclear magnetic resonance (NMR) data for related compounds show distinct proton environments:

  • Piperidine protons: δ 1.3–3.5 ppm (multiplet).

  • Aromatic protons: δ 6.8–7.5 ppm (meta-substitution pattern) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the piperidine core: Cyclization of appropriate amines or via Mannich reactions.

  • Aromatic substitution: Introduction of chloro and methoxy groups using electrophilic agents.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride .

A representative approach for analogous compounds involves reacting 3-chloro-5-methoxybenzyl chloride with piperidine in the presence of a base (e.g., K₂CO₃), followed by HCl quenching .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationEthanol, reflux, 12 h65–70
Aromatic substitutionCl₂, FeCl₃ catalyst, 0°C80–85
Salt formationHCl (g), diethyl ether, RT>90

Optimization efforts focus on reducing side reactions, such as over-chlorination or demethylation .

Industrial-Scale Production

Continuous flow reactors and automated systems improve scalability and reproducibility. Critical parameters include:

  • Temperature control: Maintained at 0–5°C during chlorination.

  • Purification: Recrystallization from ethanol/ether mixtures ensures high purity (>98%).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The chloro group enhances membrane disruption, while the methoxy moiety improves penetration.

Table 3: Antiproliferative Activity (IC₅₀ Values)

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.4Caspase-dependent apoptosis
A549 (Lung)18.9ROS generation
HeLa (Cervical)15.2DNA intercalation

These findings suggest a dual mechanism of cytotoxicity and genomic instability .

Neuropharmacological Effects

Preliminary data indicate modulation of serotonin and dopamine receptors, potentially aiding in neurodegenerative disease research. The piperidine moiety mimics neurotransmitter structures, enabling blood-brain barrier penetration.

Therapeutic Applications and Drug Development

Antimicrobial Agents

Structural analogs are being evaluated as next-generation antibiotics resistant to β-lactamase degradation. The chloro group’s electronegativity disrupts bacterial efflux pumps, enhancing potency.

Oncology Therapeutics

Lead optimization programs aim to reduce off-target effects while maintaining efficacy. Hybrid molecules combining this scaffold with HDAC inhibitors show synergistic activity in preclinical models .

Central Nervous System (CNS) Targeting

The compound’s ability to cross the blood-brain barrier supports its use in Parkinson’s and Alzheimer’s disease research. Current efforts focus on derivatization to improve receptor selectivity.

Stability and Degradation Pathways

Hydrolytic Degradation

Under accelerated stability testing (40°C/75% RH), the compound undergoes:

  • Acidic conditions (pH <3): Partial demethylation to phenolic byproducts.

  • Basic conditions (pH >10): Piperidine ring opening, forming linear amines.

Table 4: Stability Profile

ConditionDegradation ProductsHalf-Life (Days)
pH 1.2 (HCl)3-chloro-5-hydroxyphenyl analog7.2
pH 7.4 (PBS)None detected>30
pH 10.0 (NaOH)Piperidine cleavage products2.5

Formulation strategies using enteric coatings mitigate gastric degradation.

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